2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile
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Overview
Description
2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a cycloheptane ring fused with a pyrrole ring, which is further substituted with a benzyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent can yield the desired pyrrole derivative . The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like methanol or water, depending on the specific synthetic route .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Indole: Contains a fused benzene and pyrrole ring, known for its biological activity.
Imidazole: Another five-membered heterocycle with two nitrogen atoms, widely used in pharmaceuticals.
Uniqueness
2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile is unique due to its fused ring system and the presence of both a benzyl and a nitrile group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c18-13-17-10-6-2-5-9-16(17)12-19(14-17)11-15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQIBUNLGXEAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2(CC1)C#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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